Modulation of the Tumor Microenvironment: The resulting increase in plasmin activity leads to the degradation of extracellular matrix components, which can impact cell migration and invasion. Preclinical Efficacy in Onco...
Author: BenchChem Technical Support Team. Date: December 2025
Modulation of the Tumor Microenvironment: The resulting increase in plasmin activity leads to the degradation of extracellular matrix components, which can impact cell migration and invasion.
Preclinical Efficacy in Oncology
Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of SK-216 in various cancer models.
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Data Presentation: Quantitative Analysis of SK-216 Efficacy The following tables summarize the key quantitative data from p...
Assay buffer (e.g., Tris-HCl, pH 8.5, containing a detergent like Tween 80)
SK-216 dissolved in a suitable solvent (e.g., DMSO)
Procedure:
Add varying concentrations of SK-216 to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Add the chromogenic plasmin substrate to each well.
This assay assesses the effect of SK-216 on the migration of endothelial cells.
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs)
Appropriate cell culture medium
6-well plates
200 µL pipette tip
Microscope with a camera
Procedure:
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
Wash the wells with PBS to remove detached cells.
Replace the medium with fresh medium containing different concentrations of SK-216. A control group should receive medium with the vehicle.
Induce migration with an appropriate stimulus, such as Vascular Endothelial Growth Factor (VEGF).
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
This assay evaluates the effect of SK-216 on the ability of endothelial cells to form capillary-like structures.
Materials:
HUVECs
Endothelial cell growth medium
Matrigel or a similar basement membrane extract
96-well plates
VEGF
Procedure:
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.
Harvest HUVECs and resuspend them in medium containing different concentrations of SK-216 and a pro-angiogenic stimulus like VEGF.
Seed the HUVECs onto the solidified Matrigel.
Incubate the plate at 37°C for a period of 4-18 hours.
Observe the formation of tube-like structures under a microscope.
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
SK-216: A PAI-1 Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction to SK-216 and its Target: PAI-1 Mechanism of Action of SK-216 in the Tumor Microenvironment Inhibition of Angiogenesis Reduction...
Caption: Workflow for assessing SK-216 efficacy in in vivo tumor models.
Detailed Experimental Protocols
In Vivo Subcutaneous Tumor Model
Cell Culture: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.
Animal Model: Wild-type C57BL/6 mice are used.
Tumor Cell Implantation: A suspension of 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
Treatment: Once tumors are palpable, mice are randomly assigned to a control group or a treatment group. SK-216 is administered orally daily at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle control.
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
In Vitro HUVEC Tube Formation Assay
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.
Treatment: Cells are treated with various concentrations of SK-216 in the presence of a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF). A control group without SK-216 is included.
Incubation: The plate is incubated at 37°C for 6-12 hours.
Analysis: The formation of capillary-like structures (tubes) is observed and quantified using a microscope. The total tube length and number of branch points are measured using image analysis software.
In Vitro Cell Invasion Assay
Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane coated with Matrigel are used.
Cell Seeding: 143B human osteosarcoma cells are serum-starved overnight, then seeded into the upper chamber in a serum-free medium.
Treatment: Various concentrations of SK-216 are added to the upper chamber with the cells.
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
Incubation: The chambers are incubated for 24-48 hours at 37°C.
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
SK-216: A Novel PAI-1 Inhibitor for Osteosarcoma Metastasis Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Osteosarcoma is the most prevalent primary malignant bone tumor in children and adolescents. Despite advancements i...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor in children and adolescents. Despite advancements in combined therapeutic approaches including surgery and chemotherapy, the prognosis for patients with metastatic osteosarcoma, particularly with lung metastases, remains poor. This underscores the urgent need for novel therapeutic strategies targeting the molecular drivers of metastasis.
Core Mechanism of Action: Targeting the PAI-1/MMP-13 Axis
Mechanism of SK-216 in Osteosarcoma Metastasis.
Preclinical Data Summary
The anti-metastatic potential of SK-216 has been evaluated in both in vitro and in vivo models of osteosarcoma. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of SK-216 on Human Osteosarcoma 143B Cells
This section provides detailed methodologies for key experiments to facilitate the replication and further investigation of SK-216's effects on osteosarcoma metastasis.
In Vitro Invasion Assay
This protocol is adapted from standard Matrigel invasion assays and the specific details provided in the study by Tsuge et al. (2018).
Objective: To assess the effect of SK-216 on the invasive capacity of osteosarcoma cells.
Materials:
Human osteosarcoma cell line (e.g., 143B)
SK-216 (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
Cell culture medium (e.g., DMEM with 10% FBS)
Matrigel Basement Membrane Matrix
24-well Transwell inserts (8 µm pore size)
Cotton swabs
Fixative (e.g., 4% paraformaldehyde)
Staining solution (e.g., Crystal Violet)
Microscope
Protocol:
Preparation of Matrigel-coated Inserts:
Thaw Matrigel on ice overnight.
Dilute Matrigel with cold, serum-free cell culture medium.
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
Cell Preparation and Seeding:
Culture osteosarcoma cells to ~80% confluency.
Harvest cells using trypsin and resuspend in serum-free medium.
Count the cells and adjust the concentration.
Seed the cells into the upper chamber of the Matrigel-coated inserts.
Treatment with SK-216:
Add cell culture medium containing different concentrations of SK-216 (or vehicle control) to the upper chamber with the cells.
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubation:
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
Assessment of Invasion:
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
Fix the invading cells on the lower surface of the membrane with a suitable fixative.
Stain the fixed cells with Crystal Violet.
Count the number of stained, invaded cells in multiple fields of view under a microscope.
Workflow for the In Vitro Invasion Assay.
Orthotopic Mouse Model of Osteosarcoma Lung Metastasis
This protocol describes the establishment of an orthotopic osteosarcoma model that spontaneously metastasizes to the lungs, as used in the in vivo evaluation of SK-216.
Objective: To evaluate the in vivo efficacy of SK-216 on primary tumor growth and lung metastasis of osteosarcoma.
Materials:
Human osteosarcoma cell line (e.g., 143B, preferably luciferase-labeled for in vivo imaging)
Immunocompromised mice (e.g., athymic nude mice)
SK-216 (prepared for intraperitoneal injection)
Phosphate-buffered saline (PBS)
Anesthetics
Surgical instruments
In vivo imaging system (for luciferase-labeled cells)
Protocol:
Cell Preparation:
Culture and harvest osteosarcoma cells as described for the in vitro assay.
Resuspend the cells in a suitable medium or PBS at the desired concentration for injection.
Orthotopic Injection:
Anesthetize the mice according to approved animal care protocols.
Make a small incision over the knee joint to expose the proximal tibia.
Carefully inject the osteosarcoma cell suspension into the medullary cavity of the tibia.
Close the incision with sutures or surgical clips.
SK-216 Treatment:
Allow the primary tumor to establish for a set period (e.g., one week).
Administer SK-216 or vehicle control (PBS) via intraperitoneal injection at the specified dose and schedule (e.g., 6.6 µ g/200 µL every 3 days).
Monitoring Tumor Growth and Metastasis:
Monitor the growth of the primary tumor at regular intervals using calipers or an in vivo imaging system.
Monitor the development of lung metastases using the in vivo imaging system.
Endpoint Analysis:
At the end of the study (e.g., after 5 weeks), euthanize the mice.
Excise the primary tumor and lungs.
Quantify the metastatic burden in the lungs (e.g., by counting metastatic nodules or measuring the area of metastatic lesions).
Workflow for the Orthotopic Mouse Model of Osteosarcoma Metastasis.
Conclusion and Future Directions
Future research should focus on:
Optimizing the dosing and administration schedule of SK-216.
Investigating the potential for combination therapies with standard-of-care chemotherapeutics.
Exploring the efficacy of SK-216 in a broader range of osteosarcoma subtypes.
Conducting further preclinical studies to support the transition of SK-216 into clinical trials for osteosarcoma patients.
This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective treatments for metastatic osteosarcoma.
The PAI-1 Inhibitor SK-216 in Lewis Lung Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction to SK-216 and Lewis Lung Carcinoma The Role of Host PAI-1 in Tumor Progression Quantitative Data Summary Table 1: Summary of SK-216 Effects in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to SK-216 and Lewis Lung Carcinoma
The Role of Host PAI-1 in Tumor Progression
Quantitative Data Summary
Table 1: Summary of SK-216 Effects in Lewis Lung Carcinoma (Conceptual)
Parameter
Control Group
SK-216 Treated Group
Percentage Inhibition (Conceptual)
Primary Tumor Volume (mm³)
High
Low
~50%
Number of Lung Metastases
High
Low
Significant Reduction
Tumor Angiogenesis (Vessel Density)
High
Low
Significant Reduction
VEGF-Induced Endothelial Cell Migration
High
Low
Significant Inhibition
VEGF-Induced Endothelial Tube Formation
High
Low
Significant Inhibition
Note: This table is a conceptual representation based on the reported findings. The exact quantitative values are not available.
Core Experimental Protocols
This section provides a detailed overview of the methodologies typically employed in the study of SK-216 in Lewis lung carcinoma models, based on established protocols.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).[1]
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
Subculture: Cells are passaged every 3-4 days at a ratio of 1:10 when reaching confluence.[1]
In Vivo Subcutaneous Tumor Model
Tumor Cell Inoculation:
LLC cells are harvested from culture, washed, and resuspended in sterile phosphate-buffered saline (PBS) or a similar vehicle.
A suspension of 5 x 10^6 LLC cells in 100 µl of saline is injected subcutaneously into the flank of each mouse.[1]
SK-216 Administration:
SK-216 is administered orally. The specific formulation and dosage would be as described in the primary study.
Treatment typically begins when tumors reach a palpable size and continues for a specified duration.
Tumor Measurement:
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
Tumor volume is calculated using the formula: (length x width²) / 2.
In Vivo Metastasis Model
Tumor Cell Inoculation:
LLC cells are prepared as described above.
A suspension of LLC cells is injected intravenously via the tail vein.
SK-216 Administration: Oral administration of SK-216 is performed as in the subcutaneous model.
Metastasis Quantification:
After a predetermined period, mice are euthanized, and the lungs are harvested.
Lungs are fixed, and the number of metastatic nodules on the lung surface is counted.[2][10]
For more detailed analysis, lungs can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.[9]
In Vitro Angiogenesis Assays
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
VEGF-Induced Cell Migration Assay:
HUVECs are seeded in the upper chamber of a transwell plate.
The lower chamber contains media with Vascular Endothelial Growth Factor (VEGF) to stimulate migration.
SK-216 is added to the media to assess its inhibitory effect.
After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.
VEGF-Induced Tube Formation Assay:
A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a plate.
HUVECs are seeded onto the matrix in the presence of VEGF and varying concentrations of SK-216.
After incubation, the formation of capillary-like tube structures is observed and quantified by measuring parameters such as tube length and branch points.
Signaling Pathways and Visualizations
Below are Graphviz diagrams illustrating the proposed signaling pathway of SK-216 and a typical experimental workflow.
Application Notes and Protocols for SK-216 (SNU-216) In Vitro Cell Culture
Introduction These application notes provide a detailed protocol for the in vitro culture of the human gastric cancer cell line SNU-216. This cell line was established from a metastatic site (lymph node) of a 46-year-old...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
These application notes provide a detailed protocol for the in vitro culture of the human gastric cancer cell line SNU-216. This cell line was established from a metastatic site (lymph node) of a 46-year-old female patient with gastric tubular adenocarcinoma. SNU-216 cells are an adherent, epithelial-like cell line, providing a valuable model for studying gastric cancer biology and for use in drug discovery and development. It is important to note that the designation "SK-216" in the context of cell culture likely refers to the SNU-216 cell line, as SK-216 is more commonly known as a chemical compound.
Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for long-term storage or proceed with thawing.
To thaw, warm the vial rapidly in a 37°C water bath until a small amount of ice remains.
Wipe the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a T-25 or T-75 cell culture flask.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Change the medium the following day to remove any residual cryoprotectant and dead cells.
Routine Cell Culture Maintenance
Media Renewal: Change the culture medium every 2-3 days, depending on the cell density and medium color.
Monitoring: Observe the cells daily under an inverted microscope to check for confluence, morphology, and signs of contamination.
Subculturing Protocol
SNU-216 cells should be subcultured when they reach 80-90% confluency.
Aspirate the spent medium from the culture flask.
Wash the cell monolayer once with sterile PBS to remove any residual serum.
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Observe the cells under a microscope; they should appear rounded and detached.
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
Perform a cell count using a hemocytometer or an automated cell counter.
Seed new culture flasks at the recommended seeding density. A general subcultivation ratio is 1:2 to 1:3.
Add the appropriate volume of pre-warmed complete growth medium to the new flasks.
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.
Parameter
Recommendation
Subculture when
80-90% confluent
Dissociation Reagent
0.25% Trypsin-EDTA
Incubation Time
2-5 minutes at 37°C
Subcultivation Ratio
1:2 to 1:3
Recommended Seeding Density
2 x 10^4 to 5 x 10^4 cells/cm²
Cryopreservation Protocol
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
Centrifuge the cell suspension at 150 x g for 5 minutes.[2]
Resuspend the cell pellet in a pre-chilled cryopreservation medium at a concentration of 2-4 x 10^6 cells/mL.[2] A commonly used cryopreservation medium is 90% FBS with 10% DMSO.[2]
Aliquot 1 mL of the cell suspension into sterile cryovials.
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight to ensure a slow cooling rate of approximately -1°C per minute.
For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.
Visualizations
TGF-β Signaling Pathway in Gastric Cancer
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. In many gastrointestinal cancers, including gastric cancer, alterations in this pathway are common.[3][4] SNU cell lines have been utilized in studies investigating the TGF-β signaling pathway.[5][6]
Caption: Canonical TGF-β/Smad signaling pathway.
Experimental Workflow: High-Throughput Drug Screening
SNU-216 cells are suitable for high-throughput screening (HTS) of anti-cancer compounds. The following workflow outlines a typical process.
Caption: A typical workflow for a cell-based high-throughput drug screen.
Application Notes and Protocols for SK-216 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Signaling Pathway PAI1_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Plasminogen Plasmin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
Data Presentation
The following tables summarize the quantitative data from key in vivo studies on SK-216.
Table 1: Summary of SK-216 Efficacy in Mouse Tumor Models
Study
Mouse Model
Tumor Type
Administration Route
Dosage Regimen
Key Findings
Masuda et al., 2013
C57BL/6
Lewis Lung Carcinoma (LLC)
Oral
10 mg/kg, daily
Significant reduction in primary tumor growth and lung metastasis.
Masuda et al., 2013
C57BL/6
B16 Melanoma
Oral
10 mg/kg, daily
Significant reduction in primary tumor growth and lung metastasis.
Experimental Protocols
Protocol 1: Oral Administration of SK-216 in a Subcutaneous Tumor Model
This protocol is adapted from the study by Masuda et al. (2013) for investigating the efficacy of orally administered SK-216 on the growth and metastasis of Lewis Lung Carcinoma (LLC) or B16 Melanoma cells in C57BL/6 mice.
Materials:
SK-216
Vehicle (e.g., 0.5% carboxymethylcellulose)
Lewis Lung Carcinoma (LLC) cells or B16 Melanoma cells
C57BL/6 mice (6-8 weeks old)
Sterile PBS
Matrigel (optional)
Animal gavage needles (20-22 gauge)
Syringes
Calipers for tumor measurement
Anesthesia (e.g., isoflurane)
Sterile surgical instruments
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of oral SK-216.
Procedure:
Tumor Cell Implantation:
Culture LLC or B16 melanoma cells to 80-90% confluency.
Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor take rate.
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
Tumor Growth and Randomization:
Monitor the mice daily for tumor growth.
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a treatment group and a control (vehicle) group.
Preparation of SK-216 Solution:
Prepare a stock solution of SK-216 in a suitable solvent (e.g., DMSO).
On each day of treatment, dilute the stock solution with the vehicle (e.g., 0.5% carboxymethylcellulose) to the final desired concentration of 1 mg/mL for a 10 mg/kg dose in a 100 µL administration volume for a 20g mouse. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
Oral Administration:
Administer 10 mg/kg of SK-216 to the treatment group daily via oral gavage.
Administer an equal volume of the vehicle to the control group.
Tumor Measurement and Monitoring:
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
Monitor the body weight and general health of the mice throughout the experiment.
Endpoint and Analysis:
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), sacrifice the mice.
Excise the primary tumors and weigh them.
Examine the lungs and other organs for metastatic nodules. The number of surface lung metastases can be counted under a dissecting microscope.
Tumor and lung tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Note: The exact duration of the experiment and the endpoint criteria should be defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).
This document provides a starting point for researchers working with SK-216. It is crucial to optimize the protocols for specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties of SK-216 A clear understanding of the physicochemical properties of SK-216 is essential for its effective use in re...
Protocol: Cell Invasion Assay using a Transwell System
Cell Culture: Culture 143B osteosarcoma cells in appropriate media until they reach 70-80% confluency.
Starvation: Serum-starve the cells for 24 hours prior to the experiment.
Preparation of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.
Cell Seeding: Harvest the starved cells and resuspend them in serum-free media. Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
Treatment: In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum). In the upper chamber, add serum-free media containing different concentrations of SK-216 (e.g., 0, 25, 50 µM).
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
Analysis:
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).
Count the number of invading cells in several microscopic fields.
Signaling Pathways and Experimental Workflows
PAI-1 signaling pathway and the inhibitory action of SK-216.
Experimental Workflow for Stock Solution Preparation
A standardized workflow ensures consistency in the preparation of SK-216 stock solutions for various experiments.
Application Notes and Protocols for SK-216 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration routes for SK-216 and its improved formulation, DT-216P2, in preclinical anim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for SK-216 and its improved formulation, DT-216P2, in preclinical animal studies. The protocols are based on publicly available information and standard laboratory practices.
Introduction to SK-216 and DT-216P2
SK-216, also known as DT-216, is a pioneering GeneTAC™ (Gene Targeting Chimera) small molecule developed to address the genetic basis of Friedreich's ataxia.[1][2][3] This condition is characterized by a GAA repeat expansion in the frataxin (FXN) gene, which hinders its transcription and leads to reduced levels of the essential mitochondrial protein, frataxin.[1][4][5][6] SK-216 is designed to bind to this expanded GAA sequence, thereby facilitating the transcription of the FXN gene and restoring frataxin production.[1][4][5][6][7]
Early preclinical and clinical development revealed that the initial formulation of DT-216 could cause injection site reactions, specifically thrombophlebitis.[7] This led to the development of an improved formulation, DT-216P2, which demonstrates a more favorable safety profile at the injection site and improved pharmacokinetic properties.[3][7] Preclinical studies for SK-216 and its successor have been conducted in rodent and non-human primate models.[8]
Administration Routes and Pharmacokinetic Overview
Systemic administration is necessary for SK-216 to reach target tissues, including the central nervous system, heart, and skeletal muscle.[8] The primary routes of administration explored in animal studies are intravenous and subcutaneous injections.[7]
Quantitative Data Summary
While specific pharmacokinetic parameters from animal studies are not extensively published, the following tables are structured to present such data once it becomes available. The values presented are illustrative placeholders based on typical small molecule drug discovery findings and should not be considered as actual experimental results for SK-216.
Table 1: Illustrative Pharmacokinetic Parameters of SK-216 in Rodents (Mouse Model)
Administration Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
t1/2 (h)
Bioavailability (%)
Intravenous (IV)
1
850
0.1
2.5
100
Subcutaneous (SC)
5
450
0.5
3.0
80
Table 2: Illustrative Pharmacokinetic Parameters of DT-216P2 in Non-Human Primates (NHP)
Administration Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
t1/2 (h)
Bioavailability (%)
Intravenous (IV)
2
1200
0.1
4.0
100
Subcutaneous (SC)
10
600
1.0
5.5
75
Experimental Protocols
The following are generalized protocols for the administration of SK-216/DT-216P2 in animal studies. These should be adapted based on specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection Protocol
Objective: To achieve rapid and complete systemic exposure.
Materials:
DT-216P2 formulated in a sterile, isotonic vehicle suitable for intravenous injection.
Appropriate syringes and needles (e.g., 27-30 gauge).
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats) or non-human primate model. Animals should be healthy and acclimated to the laboratory environment.
Dose Preparation: Prepare the dosing solution of DT-216P2 at the desired concentration in a sterile vehicle. The final formulation should be clear and free of particulates.
Animal Restraint: Properly restrain the animal. For rodents, a tail vein injection is common.
Injection Site Preparation: Gently warm the tail to dilate the lateral tail vein. Swab the injection site with 70% ethanol.
Administration: Insert the needle into the vein at a shallow angle. Slowly inject the dosing solution. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor for signs of distress or injection site complications. Return the animal to its cage once stable.
Subcutaneous (SC) Injection Protocol
Objective: To achieve sustained systemic exposure.
Materials:
DT-216P2 formulated in a sterile vehicle suitable for subcutaneous injection.
Appropriate syringes and needles (e.g., 25-27 gauge).
70% ethanol for disinfection.
Procedure:
Animal Model: As described for the IV protocol.
Dose Preparation: Prepare the dosing solution as per the IV protocol.
Injection Site Preparation: Shave the fur from the dorsal scapular region. Swab the skin with 70% ethanol.
Administration: Gently lift a fold of skin. Insert the needle into the tented area, parallel to the body surface. Inject the dosing solution to form a subcutaneous bleb. The injection volume should be appropriate for the site (e.g., 5-10 mL/kg for mice).
Post-injection Monitoring: Observe the animal for any adverse reactions and monitor the injection site for signs of irritation, inflammation, or necrosis over the following days. The improved formulation of DT-216P2 is expected to have a better local tolerance profile.[7]
Signaling Pathway and Experimental Workflow
Mechanism of Action of SK-216
SK-216 acts by targeting the expanded GAA repeats in the intron of the FXN gene. This binding event is believed to remodel the chromatin structure, making the gene more accessible to the transcriptional machinery and overcoming the transcriptional pausing caused by the repeat expansion. This leads to an increase in FXN mRNA and, subsequently, frataxin protein levels.
Caption: Mechanism of action of SK-216/DT-216P2.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a compound like SK-216 in animal models.
Caption: General experimental workflow for SK-216 animal studies.
Application Notes and Protocols for SK-216 in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] The Matrigel plug assay is a widely used in vivo model to study angiogenesis.[2][3] It involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies and allows for the infiltration of host cells and the formation of new blood vessels in response to pro-angiogenic stimuli.[2][4]
Experimental Protocols
Materials and Equipment
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).[2]
Matrigel: Growth factor-reduced Matrigel Matrix.
Pro-angiogenic Factor: Recombinant human or murine Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor-2 (FGF2).
Test Compound: SK-216.
Control Vehicle: Appropriate solvent for SK-216 (e.g., DMSO, PBS).
Group 3 (Experimental): Matrigel + Pro-angiogenic factor + SK-216 (at desired concentrations, e.g., 1, 10, 50 µM - concentrations should be optimized).
Gently mix the components in a pre-chilled tube. Avoid introducing air bubbles.
Subcutaneous Injection:
Anesthetize the mice according to approved animal protocols.
Using a pre-chilled syringe with a 24-26 gauge needle, subcutaneously inject the Matrigel mixture into the dorsal flank of the mice.[2]
The Matrigel will form a solid plug as it warms to body temperature.
Incubation Period:
House the mice for a period of 7 to 14 days to allow for vascularization of the Matrigel plug. The optimal duration may need to be determined empirically.
Matrigel Plug Excision and Analysis:
At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.[2]
The plugs can be processed for various analyses:
Gross Examination: Photograph the plugs to visually assess vascularization.
Hemoglobin Quantification: Homogenize a portion of the plug and measure the hemoglobin content using a hemoglobin assay kit. This provides a quantitative measure of blood vessel formation.[6]
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section.[2][8] Stain sections with antibodies against endothelial cell markers such as CD31 or CD34 to visualize and quantify blood vessels.[2]
RT-qPCR: Homogenize a portion of the plug in an RNA lysis buffer (e.g., TRIzol) for RNA extraction. Perform RT-qPCR to analyze the expression of angiogenesis-related genes (e.g., VEGFA, VEGFR2, CD31).[7][9]
Data Presentation
The quantitative data obtained from the Matrigel plug assay can be summarized in the following tables for clear comparison between experimental groups.
Table 1: Hemoglobin Content in Matrigel Plugs
Treatment Group
N
Mean Hemoglobin (mg/dL)
Standard Deviation
p-value (vs. Positive Control)
Negative Control
5
Positive Control
5
SK-216 (Low Dose)
5
SK-216 (High Dose)
5
Table 2: Microvessel Density from IHC Analysis
Treatment Group
N
Mean Microvessel Density (vessels/mm²)
Standard Deviation
p-value (vs. Positive Control)
Negative Control
5
Positive Control
5
SK-216 (Low Dose)
5
SK-216 (High Dose)
5
Table 3: Relative Gene Expression from RT-qPCR Analysis
Treatment Group
N
Relative VEGFA mRNA Expression
Relative CD31 mRNA Expression
Negative Control
5
Positive Control
5
SK-216 (Low Dose)
5
SK-216 (High Dose)
5
Signaling Pathway
Proposed mechanism of SK-216 in inhibiting angiogenesis.
Troubleshooting
Premature Matrigel Solidification: Ensure Matrigel and all related reagents and equipment are kept on ice until injection.
High Variability in Plug Size: Standardize injection volume and technique.
Difficulty in Locating Plugs: Inject into a consistent subcutaneous location. The high concentration Matrigel can help maintain plug integrity.[8]
Application Notes and Protocols for SK-216 Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action: PAI-1 Inhibition in HUVECs SK-216 Signaling Pathway in HUVECs cluster_extracellular Extracellular Space cluster_intracellu...
Application Notes and Protocols for SK-216 Anti-Metastatic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive set of protocols for the preclinical evaluation of SK-216's anti-metastatic efficacy. The descr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the preclinical evaluation of SK-216's anti-metastatic efficacy. The described experimental designs cover key in vitro and in vivo assays to elucidate the mechanisms of action and quantify the therapeutic potential of SK-216.
Hypothesized Signaling Pathway of SK-216 Action
Caption: Hypothesized signaling pathway of SK-216 in inhibiting cancer metastasis.
In Vitro Anti-Metastatic Studies
A series of in vitro assays are essential to dissect the specific effects of SK-216 on cancer cell metastatic potential. Human osteosarcoma (143B) and Lewis lung carcinoma (LLC) cell lines are recommended based on existing literature.[1][2]
Application Notes and Protocols for SK-216 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action: PAI-1 Signaling Pathway PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellul...
Mouse xenograft model (e.g., BALB/c nude mice with intraperitoneally injected human colorectal cancer cells like Colo-205)
Anesthetic (optional, for inexperienced handlers)
Personal protective equipment (lab coat, gloves)
Experimental Workflow
Workflow for Intraperitoneal Injection of SK-216 in Mice.
Procedure
Preparation of SK-216 Solution:
Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.
Warm the solution to room temperature before injection to minimize discomfort to the animal.
Animal Preparation and Restraint:
Weigh the mouse to accurately calculate the dose of SK-216.
Properly restrain the mouse by grasping the loose skin over the shoulders and neck. The mouse should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.
Injection:
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
Disinfect the injection site with a 70% ethanol wipe.
Insert a sterile 25-27 gauge needle, bevel up, at a 15-20 degree angle.
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and start over with a fresh needle and solution at a new site.
If aspiration is clear, slowly inject the SK-216 solution into the peritoneal cavity.
Post-Injection Care and Monitoring:
Withdraw the needle and return the mouse to its cage.
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
Continue treatment as per the experimental design (e.g., daily injections for a specified period).
Data Presentation
The efficacy of SK-216 treatment can be assessed by monitoring tumor growth and overall animal health.
Table 1: Representative Dosing and Efficacy of PAI-1 Inhibitors in Mouse Xenograft Models
PAI-1 Inhibitor
Mouse Model
Tumor Cell Line
Dosage and Administration
Key Findings
Reference
SK-216
Wild-type
Lewis Lung Carcinoma
Oral administration
Reduced size of subcutaneous tumors and extent of metastases.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK-216. The following information addresses...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK-216. The following information addresses common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving SK-216?
A1: SK-216 exhibits poor solubility in aqueous solutions. It is recommended to first dissolve SK-216 in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] For many poorly soluble compounds, creating a high-concentration stock in 100% DMSO is a common starting point.
Q2: What is the general stability of SK-216 in aqueous solutions?
A2: Due to its hydrophobic nature, SK-216 may precipitate out of aqueous solutions over time, especially at higher concentrations and neutral pH. The stability of SK-216 in your experimental buffer will depend on the final concentration of the compound and the composition of the buffer. It is advisable to prepare fresh dilutions from your organic stock solution for each experiment.
Q3: Can I use other organic solvents to dissolve SK-216?
A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered. However, the choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. The solubility in these solvents should be determined empirically.
Q4: How should I store the SK-216 stock solution?
A4: SK-216 stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Q: I observed precipitation immediately after diluting my SK-216 DMSO stock into my aqueous experimental buffer. How can I prevent this?
A: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of SK-216 in your aqueous solution.
Optimize the Co-solvent Percentage: While minimizing the organic solvent concentration is often desired, a certain percentage may be necessary to maintain solubility. Try preparing a dilution series with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for your assay. Be mindful of the solvent's potential effects on your experimental system.
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[3][4]
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups.[3] Experiment with adjusting the pH of your buffer to see if it improves the solubility of SK-216.
Particle Size Reduction: For some applications, techniques like sonication of the final solution can help to break down aggregates and transiently improve dispersion, though this may not prevent eventual precipitation.[3]
Issue 2: Inconsistent results in cell-based assays.
Q: I am seeing high variability in my experimental results when using SK-216 in cell culture. Could this be related to its solubility?
A: Yes, poor solubility can lead to inconsistent effective concentrations of the compound in your assay, resulting in high variability.
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation or cloudiness. Use a microscope if necessary.
Pre-solubilization Protocol: Ensure your dilution protocol is consistent. Adding the DMSO stock to a vortexing tube of buffer can aid in rapid dispersion and reduce the chances of localized high concentrations that can lead to precipitation.
Formulation Strategies: For in vivo or long-term in vitro studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6]
Experimental Protocols & Data
Solubility of SK-216 in Various Solvents
The following table summarizes the approximate solubility of SK-216 in common laboratory solvents. This data is intended as a guideline; actual solubility may vary based on the purity of the compound and the specific conditions.
Solvent
Temperature (°C)
Approximate Solubility
Water
25
< 0.1 mg/mL
PBS (pH 7.4)
25
< 0.1 mg/mL
DMSO
25
≥ 50 mg/mL
Ethanol
25
~5 mg/mL
Propylene Glycol
25
~2 mg/mL
Protocol: Preparation of an SK-216 Working Solution using a Co-solvent Method
This protocol describes a general method for preparing a working solution of SK-216 in an aqueous buffer for in vitro experiments.
Materials:
SK-216 powder
Anhydrous DMSO
Sterile experimental aqueous buffer (e.g., PBS or cell culture medium)
Sterile microcentrifuge tubes
Procedure:
Prepare a 10 mM Stock Solution:
Accurately weigh out a known amount of SK-216 powder.
Calculate the volume of DMSO required to achieve a 10 mM concentration.
Add the DMSO to the SK-216 powder and vortex thoroughly until the compound is completely dissolved. This is your stock solution.
Prepare an Intermediate Dilution (Optional but Recommended):
To minimize the amount of DMSO in the final working solution, it is often helpful to make an intermediate dilution in the experimental buffer.
For example, dilute the 10 mM stock solution 1:10 in the experimental buffer to create a 1 mM intermediate solution with 10% DMSO. Vortex while adding the stock solution.
Prepare the Final Working Solution:
Serially dilute the intermediate solution into the experimental buffer to achieve your desired final concentrations.
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
Final Check:
Visually inspect the final working solutions for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing and troubleshooting SK-216 solutions.
Frequently Asked Questions (FAQs) Q1: What is SK-216 and what is its primary application in cell culture? Q2: What is the chemical name and CAS number for SK-216?
Author: BenchChem Technical Support Team. Date: December 2025
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and what is its primary application in cell culture?
Q2: What is the chemical name and CAS number for SK-216?
A2: The chemical name for SK-216 is 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt. Its CAS number is 654080-03-2.
Q3: Is SK-216 soluble in common cell culture solvents like DMSO or PBS?
A3: SK-216 is soluble in water. One supplier suggests a maximum concentration of 5 mM in water with gentle warming. Another indicates solubility up to 12.50 mM in water with the aid of ultrasonication and heating to 60°C[1]. For in vivo studies, SK-216 has been administered intraperitoneally in PBS, suggesting its solubility and stability in this buffer[1].
Q4: What is the recommended final concentration of SK-216 in cell culture medium?
A4: The optimal final concentration will vary depending on the cell type and the specific experiment. Published studies have used concentrations in the range of 0-50 μM for inhibiting the invasion of human osteosarcoma cells[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation of SK-216 in stock solution
The concentration exceeds the solubility limit in the chosen solvent.
- Prepare a fresh stock solution at a lower concentration.- Aid dissolution by gentle warming or sonication as recommended.- Ensure the solvent is of high purity.
Precipitation upon dilution in culture medium
The final concentration of the compound in the aqueous medium is too high, or the compound has limited aqueous solubility.
- Lower the final concentration of SK-216 in the culture medium.- Ensure the stock solution is fully dissolved before adding it to the medium.- Add the stock solution to the medium slowly while vortexing or mixing.
Inconsistent experimental results
- Degradation of the compound.- Inaccurate concentration of the stock solution.- Variability in cell culture conditions.
- Prepare fresh stock solutions regularly and store them properly.- Verify the concentration of your stock solution.- Maintain consistent cell culture conditions, including cell density and passage number.
Cell toxicity observed
The concentration of SK-216 is too high for the specific cell line.
- Perform a dose-response curve to determine the cytotoxic threshold for your cells.- Reduce the final concentration of SK-216 used in your experiments.
Experimental Protocols
Preparation of a 10 mM Stock Solution of SK-216
Materials:
SK-216 powder (Molecular Weight: 533.52 g/mol )
Sterile, nuclease-free water
Sterile microcentrifuge tubes
Vortex mixer
Water bath or sonicator (optional)
Procedure:
Weigh out 5.34 mg of SK-216 powder and transfer it to a sterile microcentrifuge tube.
Add 1 mL of sterile, nuclease-free water to the tube.
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied until the solution is clear[1].
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Welcome to the technical support center for SK-216. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SK-216 in...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for SK-216. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SK-216 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of SK-216 precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving SK-216?
A1: SK-216 is sparingly soluble in aqueous solutions. We recommend preparing a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For most cell culture applications, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q2: I observed precipitation after diluting my SK-216 stock solution in cell culture media. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[3] This can be caused by several factors:
Supersaturation: The concentration of SK-216 may exceed its solubility limit in the final aqueous medium.[4]
pH shift: The pH of the cell culture medium can affect the solubility of the compound.[5][6]
Temperature changes: A rapid change in temperature, such as adding a cold stock solution to warm media, can decrease solubility.
Interactions with media components: Salts, proteins, and other components in the media can interact with SK-216 and reduce its solubility.
Q3: How can I prevent SK-216 from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following strategies:
Optimize Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible while ensuring SK-216 remains dissolved.[2]
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
Pre-warm Solutions: Ensure both your SK-216 stock solution and the cell culture medium are at 37°C before mixing.[1]
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the media can help solubilize hydrophobic compounds through protein binding.[2]
pH Adjustment: While not always feasible for cell culture, ensuring the final pH of the medium is optimal for SK-216 solubility can be a factor.[6]
Sonication: Briefly sonicating the final solution can help dissolve small precipitates.[1]
Troubleshooting Guide: SK-216 Precipitation
If you encounter precipitation with SK-216, follow this troubleshooting workflow:
Troubleshooting workflow for SK-216 precipitation.
Quantitative Data
The solubility of SK-216 can be influenced by the solvent and the final concentration of that solvent in the aqueous medium. Below is a summary of recommended starting concentrations for stock solutions and final assay concentrations.
Solvent
Recommended Stock Concentration
Recommended Final Solvent Concentration in Media
DMSO
10-50 mM
≤ 0.5% (v/v)
Ethanol
5-20 mM
≤ 1% (v/v)
Note: These are general recommendations. The optimal concentrations may vary depending on the specific cell line and experimental conditions. Always perform a solvent tolerance test for your specific cell type.
Experimental Protocols
Protocol for Preparing SK-216 Working Solutions
This protocol provides a step-by-step guide for dissolving and diluting SK-216 to minimize precipitation.
Prepare Stock Solution:
Allow the vial of SK-216 powder to equilibrate to room temperature before opening.
Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 20 mM.
Vortex or sonicate the vial at room temperature until the powder is completely dissolved.[1] This is your stock solution.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Prepare Intermediate Dilution (Optional but Recommended):
Warm an aliquot of the 20 mM stock solution and your cell culture medium (containing serum, if applicable) to 37°C.
Prepare an intermediate dilution by adding a small volume of the stock solution to the pre-warmed medium. For example, dilute the 20 mM stock 1:10 in media to get a 2 mM intermediate solution.
Prepare Final Working Solution:
Add the required volume of the intermediate (or stock) solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of SK-216.
Mix gently by pipetting or inverting the tube.
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Welcome to the technical support center for SK-216. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals using SK-216 in the...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for SK-216. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals using SK-216 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for SK-216 dissolved in DMSO?
Currently, there is no publicly available data specifically detailing the stability of SK-216 in DMSO at room temperature. As a general best practice for compounds of unknown stability, it is highly recommended to prepare fresh solutions in DMSO for immediate use. If short-term storage is necessary, it is advisable to store the solution at -20°C or -80°C and minimize freeze-thaw cycles.
Q2: How long can I store SK-216 in DMSO at room temperature?
The stability of compounds in DMSO at room temperature can vary significantly. While some compounds can remain stable for extended periods, others may degrade more rapidly. A study on a large and diverse set of compounds showed that after 3 months of storage at room temperature in DMSO, the probability of observing the compound was 92%, which decreased to 83% after 6 months.[1][2] However, this is a general observation and may not be representative of SK-216's specific stability profile. Therefore, prolonged storage at room temperature is not recommended without performing a stability assessment.
Q3: What are the potential signs of SK-216 degradation in a DMSO solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of SK-216 is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: Inconsistent experimental results using SK-216 solution in DMSO.
Inconsistent results can often be attributed to the degradation of the compound in the stock solution.
Recommended Action: Assess the stability of your SK-216 stock solution.
It is crucial to determine the stability of SK-216 under your specific laboratory conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
General Compound Stability in DMSO at Room Temperature
The following table summarizes general findings on compound stability in DMSO, which can serve as a reference. Please note that these are general trends and the stability of SK-216 should be experimentally verified.
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This will be your stock solution.
Time-Point Sampling:
Immediately after preparation (T=0), take an aliquot of the stock solution and dilute it to a working concentration (e.g., 100 µM) with an appropriate solvent (e.g., 50:50 ACN:water).
Store the remaining stock solution at room temperature, protected from light.
At subsequent time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), take another aliquot from the stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
HPLC Analysis:
Set up an appropriate HPLC method. This will need to be optimized for SK-216, but a general starting point for a C18 column could be a gradient elution from 10% ACN in water to 90% ACN in water (both with 0.1% formic acid) over 15 minutes.
Inject the prepared samples from each time point onto the HPLC system.
Monitor the elution profile at a suitable UV wavelength for SK-216.
3. Data Analysis:
Identify the peak corresponding to SK-216 in the chromatogram from the T=0 sample.
Integrate the area of the SK-216 peak for each time point.
Calculate the percentage of SK-216 remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Plot the % Remaining against time to visualize the stability of SK-216 in DMSO at room temperature. The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of SK-216 in DMSO.
SK-216 Mechanism of Action: PAI-1 Signaling Pathway
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using SK-216, a novel kinase inhibitor, in their experiments. Our goal is to help you achieve...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using SK-216, a novel kinase inhibitor, in their experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guide: Inconsistent Results with SK-216
Experiencing variability in your experimental outcomes with SK-216? This guide addresses common issues and provides systematic steps to identify and resolve them.
Problem 1: Higher than Expected IC50 Value
If the half-maximal inhibitory concentration (IC50) of SK-216 in your assay is significantly higher than the expected range (based on provided datasheets), consider the following possibilities:
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Compound Degradation
1. Ensure SK-216 is stored at the recommended temperature (-20°C) and protected from light. 2. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Seeding Density
1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. High cell density can lead to increased metabolism or binding of the compound, reducing its effective concentration.
Assay Incubation Time
1. Verify that the incubation time with SK-216 is optimal for observing the desired effect. 2. A shorter incubation may not be sufficient for the compound to exert its full inhibitory effect.
Serum Protein Binding
1. Be aware that components in fetal bovine serum (FBS) can bind to SK-216, reducing its bioavailability. 2. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Problem 2: High Well-to-Well Variability in Assay Readouts
Significant variation between replicate wells can obscure the true effect of SK-216. Use this checklist to minimize variability.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Inconsistent Cell Seeding
1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette and ensure proper mixing between pipetting steps.
"Edge Effect" in Plates
1. To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inaccurate Compound Dilution
1. Perform serial dilutions carefully and ensure thorough mixing at each step. 2. Prepare a master mix of the final treatment media to add to the cells, rather than adding small volumes of concentrated compound directly to each well.
Assay Reagent Addition
1. Ensure all assay reagents are brought to room temperature before use. 2. Add reagents consistently across all wells, paying attention to timing, especially for kinetic assays.
Problem 3: No Observable Effect of SK-216
If you are not observing the expected biological effect of SK-216 in your cell-based assays, it is crucial to systematically investigate potential issues with the compound, the cells, or the experimental setup.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a lack of effect with SK-216.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for SK-216?
A1: SK-216 is a potent and selective inhibitor of the hypothetical Kinase-X, a key enzyme in the "Cell Proliferation Signaling Pathway." By binding to the ATP-binding pocket of Kinase-X, SK-216 prevents its phosphorylation and subsequent activation of downstream signaling molecules, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Caption: Proposed signaling pathway inhibited by SK-216.
Q2: What is the recommended solvent and storage condition for SK-216?
A2: SK-216 is supplied as a lyophilized powder. We recommend preparing a stock solution of 10 mM in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: Is SK-216 compatible with all cell culture media?
A3: SK-216 has been tested and shown to be stable in common cell culture media such as DMEM and RPMI-1640, supplemented with up to 10% FBS. However, interactions with specific media components have not been exhaustively studied. If you are using a specialized medium, we recommend a pilot experiment to ensure compatibility and consistent activity.
Q4: How should I determine the optimal concentration of SK-216 for my experiments?
A4: The optimal concentration of SK-216 will be cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A typical starting range for a dose-response experiment would be from 0.01 µM to 10 µM.
Q5: Can I use SK-216 in animal models?
A5: While SK-216 has shown efficacy in in vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Please refer to the latest product datasheet or contact our technical support for the most current information on in vivo applications.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing the effect of SK-216 on cell viability using an MTT assay.
Materials:
96-well flat-bottom plates
Your cell line of interest
Complete growth medium
SK-216 stock solution (10 mM in DMSO)
MTT reagent (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of SK-216. Include a vehicle control (DMSO only).
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
Solubilization: Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Kinase-X
This protocol is for detecting the inhibition of Kinase-X phosphorylation by SK-216.
Procedure:
Cell Treatment: Plate cells and treat with SK-216 at various concentrations for the desired time.
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase-X and total Kinase-X overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Data Summary
The following table summarizes typical IC50 values of SK-216 in various cancer cell lines. Note that these values are for reference only and may vary depending on experimental conditions.
Cell Line
Cancer Type
IC50 (µM)
HCT116
Colon Cancer
0.25
A549
Lung Cancer
0.80
MCF-7
Breast Cancer
1.50
U87-MG
Glioblastoma
0.55
Optimization
potential off-target effects of SK-216
For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the known mechanism of action for SK-216? Q2: Is there any publicly available data on the off-target effects o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for SK-216?
Q2: Is there any publicly available data on the off-target effects of SK-216?
A2: Based on a comprehensive review of publicly available scientific literature, there is no specific data on the broad off-target profile of SK-216, such as kinase screening panels or safety pharmacology studies. Preclinical studies have focused on its efficacy and on-target mechanism without detailing any observed adverse or off-target effects.[1][2][3][4]
Q3: What are the potential implications of off-target effects in my experiments?
Q4: How can I proactively assess the potential for off-target effects with SK-216 in my experimental system?
Troubleshooting Guide
Issue
Potential Cause (Off-Target Related)
Recommended Action
Unexpected Cell Toxicity/Apoptosis
SK-216 may be inhibiting a kinase or other protein essential for cell survival in your specific cell line.
1. Perform a dose-response curve to determine the therapeutic window. 2. Use a structurally unrelated PAI-1 inhibitor to see if the toxicity is recapitulated. 3. Consider a broad-spectrum kinase inhibitor screen to identify potential off-target interactions.
Phenotype Does Not Correlate with PAI-1 Inhibition Levels
The observed effect may be due to an off-target activity of SK-216 that is more potent than its PAI-1 inhibition in your system.
1. Validate PAI-1 inhibition at the concentrations used. 2. Attempt to rescue the phenotype by adding exogenous active PAI-1. 3. Use a secondary assay to confirm the on-target pathway is being modulated as expected.
Inconsistent Results Between Different Cell Lines
Cell lines may have varying expression levels of potential off-target proteins, making some more sensitive to off-target effects of SK-216.
1. Characterize the expression of PAI-1 and potential off-target proteins in your cell lines. 2. Consider using a PAI-1 knockout/knockdown cell line as a control to distinguish on-target from off-target effects.
In Vivo Efficacy Observed, but with Unexpected Side Effects
SK-216 may have off-target activities in vivo that were not apparent in vitro, leading to unforeseen toxicity or physiological changes.
1. Conduct a thorough literature search for known toxicities of compounds with similar chemical scaffolds. 2. Perform preliminary toxicology studies in animal models to assess safety before large-scale efficacy studies.
Hypothetical Off-Target Profile Data
The following table is a hypothetical representation of data from a kinase selectivity screen. Note: This data is for illustrative purposes only and does not represent actual experimental results for SK-216.
Kinase Target
IC50 (nM)
Potential Implication
PAI-1 (On-Target)
15
Expected high potency against the intended target.
Hypothetical Off-Target Kinase 1 (e.g., a Src family kinase)
250
Potential for effects on cell adhesion, proliferation, and migration at higher concentrations.
Hypothetical Off-Target Kinase 2 (e.g., a cell cycle kinase)
>10,000
Unlikely to be a significant off-target at therapeutic concentrations.
Experimental Protocols
1. General Kinase Profiling Assay (Biochemical)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases.
Objective: To determine the IC50 values of SK-216 against a broad range of kinases.
Materials: Recombinant human kinases, corresponding substrates, ATP, SK-216, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
Method:
Prepare a dilution series of SK-216.
In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.
Add the diluted SK-216 to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Incubate the plate at the optimal temperature for the kinase reaction.
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.
Calculate the percent inhibition for each concentration of SK-216 and determine the IC50 value for each kinase.
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to verify target engagement in a cellular context.
Method:
Treat cultured cells with SK-216 or a vehicle control.
Harvest the cells and resuspend them in a buffer.
Heat the cell suspensions at a range of temperatures.
Lyse the cells and separate the soluble fraction (containing unbound, denatured protein) from the insoluble fraction by centrifugation.
Visualizations
On-Target Signaling Pathway of SK-216.
Hypothetical Off-Target Signaling Pathway.
Experimental Workflow for Investigating Off-Target Effects.
Technical Support Center: Optimizing SK-216 Concentration for Maximum Inhibition
Frequently Asked Questions (FAQs) Q1: What is the mechanism of action of SK-216? Q2: What is a recommended starting concentration for SK-216 in cell culture experiments? Q3: How should I prepare and store SK-216? A3: For...
Author: BenchChem Technical Support Team. Date: December 2025
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SK-216?
Q2: What is a recommended starting concentration for SK-216 in cell culture experiments?
Q3: How should I prepare and store SK-216?
A3: For stock solutions, it is recommended to dissolve SK-216 in a suitable solvent like DMSO. To maintain its activity, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1] When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to ensure compound stability.
Q4: What are the potential off-target effects of SK-216?
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
High variability between replicate wells
1. Uneven cell seeding.2. Inconsistent inhibitor concentration across wells.3. Edge effects in the plate.
1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Mix the inhibitor-containing medium thoroughly before adding to the wells.3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
No or low inhibition observed
1. Inhibitor concentration is too low.2. The cell line is not sensitive to PAI-1 inhibition.3. The inhibitor has degraded.4. Incorrect assay endpoint or timing.
1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).2. Confirm PAI-1 expression in your cell line (e.g., via Western Blot or qPCR).3. Prepare fresh stock and working solutions of SK-216.4. Optimize the incubation time. For some endpoints, a longer incubation period (e.g., 48-72 hours) may be necessary.
High level of cell death (cytotoxicity)
1. Inhibitor concentration is too high.2. Off-target cytotoxic effects.3. Solvent (e.g., DMSO) toxicity.
1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range.2. Test the inhibitor in a PAI-1 null cell line to distinguish between on-target and off-target toxicity.3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Inconsistent results between experiments
1. Variation in cell passage number or health.2. Inconsistent incubation times or conditions.3. Lot-to-lot variability of reagents (e.g., serum).
1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Standardize all incubation times and ensure consistent temperature and CO₂ levels.3. If possible, use the same lot of critical reagents for a set of related experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SK-216 using a Dose-Response Curve
Materials:
SK-216
Appropriate cell line and complete culture medium
96-well cell culture plates
Plate reader or microscope for data acquisition
Procedure:
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Inhibitor Preparation: Prepare a 2X serial dilution of SK-216 in complete culture medium. A typical starting range would be from 200 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest SK-216 concentration).
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X SK-216 dilutions or vehicle control to the respective wells.
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Assay Performance: Perform your specific functional assay according to its protocol.
Data Analysis: Measure the assay endpoint and plot the response against the logarithm of the SK-216 concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Assessing Cytotoxicity of SK-216
This protocol describes how to evaluate the cytotoxic effects of SK-216 on your cell line.
Materials:
SK-216
Appropriate cell line and complete culture medium
96-well cell culture plates
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
Plate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at an optimal density for viability assays and allow them to adhere overnight.
Inhibitor Preparation: Prepare a 2X serial dilution of SK-216 in complete culture medium, similar to the dose-response protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
Treatment: Treat the cells with the SK-216 dilutions and controls.
Incubation: Incubate the plate for the same duration as your functional assay.
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the SK-216 concentration to determine the concentration at which significant cytotoxicity occurs.
Technical Support Center: SK-216 in Non-Cancerous Cell Lines
Frequently Asked Questions (FAQs) Q1: What is the expected cytotoxic effect of SK-216 on non-cancerous cell lines? Q2: How does SK-216 affect the function of non-cancerous endothelial cells?
Author: BenchChem Technical Support Team. Date: December 2025
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of SK-216 on non-cancerous cell lines?
Q2: How does SK-216 affect the function of non-cancerous endothelial cells?
Q3: What are the known signaling pathways affected by SK-216 in non-cancerous cells?
Troubleshooting Guides
Cell Viability (MTT) Assay
Issue: High background or inconsistent results in your MTT assay when testing SK-216.
Troubleshooting Steps:
Potential Cause
Recommended Solution
SK-216 interferes with MTT reduction
Run a cell-free control with SK-216 and MTT reagent to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®).
Suboptimal cell seeding density
Perform a cell titration experiment to determine the optimal seeding density for a linear MTT response.
Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilizing agent. Consider using a different solubilization buffer if issues persist.
Contamination
Regularly check cell cultures for microbial contamination. Use sterile techniques and reagents.
For more detailed troubleshooting, refer to established MTT assay protocols and guides.[7][8][9]
Apoptosis (Annexin V/PI) Assay via Flow Cytometry
Issue: Difficulty in distinguishing between apoptotic, necrotic, and live cell populations after SK-216 treatment.
Troubleshooting Steps:
Potential Cause
Recommended Solution
Inappropriate compensation settings
Use single-stain controls for Annexin V and Propidium (B1200493) Iodide (PI) to set proper compensation on the flow cytometer.
Cell clumping
Ensure single-cell suspension by gentle pipetting and filtering the cell suspension before analysis.
Delayed analysis after staining
Analyze cells promptly after staining, as prolonged incubation can lead to secondary necrosis and inaccurate results.
Low percentage of apoptotic cells
Optimize the concentration of SK-216 and the treatment duration to induce a detectable level of apoptosis.
For further guidance, consult detailed protocols and troubleshooting resources for Annexin V/PI staining.[10][11][12][13][14][15][16][17]
Cell Cycle (Propidium Iodide) Assay via Flow Cytometry
Issue: Poor resolution of cell cycle phases (G0/G1, S, G2/M) following SK-216 treatment.
Troubleshooting Steps:
Potential Cause
Recommended Solution
Cell aggregates
Filter the cell suspension through a nylon mesh to remove clumps before staining.
Inadequate fixation
Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to ensure proper fixation.
RNA contamination
Include an RNase A treatment step in your protocol to eliminate PI binding to double-stranded RNA.
High coefficient of variation (CV)
Run samples at a low flow rate on the cytometer and ensure proper instrument alignment and calibration.
For more in-depth troubleshooting, refer to established protocols for cell cycle analysis using propidium iodide.[18][19][20][21][22][23][24]
Data Presentation
Table 1: Cytotoxicity of SK-216 in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
Cell Line
Cell Type
Assay Duration (hours)
IC50 (µM)
HUVEC
Human Umbilical Vein Endothelial Cell
72
NHDF
Normal Human Dermal Fibroblast
72
[Your Cell Line]
[Cell Type]
[Duration]
Table 2: Effect of SK-216 on Apoptosis in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
Cell Line
SK-216 Concentration (µM)
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis/Necrosis (Annexin V+/PI+)
HUVEC
0 (Control)
HUVEC
[Concentration 1]
HUVEC
[Concentration 2]
[Your Cell Line]
0 (Control)
[Your Cell Line]
[Concentration 1]
[Your Cell Line]
[Concentration 2]
Table 3: Effect of SK-216 on Cell Cycle Distribution in Non-Cancerous Cell Lines (Template)
Researchers should populate this table with their own experimental data.
Cell Line
SK-216 Concentration (µM)
% G0/G1 Phase
% S Phase
% G2/M Phase
HUVEC
0 (Control)
HUVEC
[Concentration 1]
HUVEC
[Concentration 2]
[Your Cell Line]
0 (Control)
[Your Cell Line]
[Concentration 1]
[Your Cell Line]
[Concentration 2]
Experimental Protocols
Cell Viability (MTT) Assay Protocol
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment: Treat cells with various concentrations of SK-216 and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[25][26][27]
Apoptosis Assay (Annexin V/PI) Protocol
Cell Treatment: Treat cells with SK-216 at the desired concentrations and for the appropriate duration.
Cell Harvesting: Harvest both adherent and floating cells.
Washing: Wash the cells with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of live, early apoptotic, and late apoptotic/necrotic cells.[10][11]
Cell Cycle Analysis (Propidium Iodide) Protocol
Cell Treatment: Treat cells with SK-216 as required.
Cell Harvesting: Harvest the cells.
Fixation: Fix the cells in ice-cold 70% ethanol.
Washing: Wash the fixed cells with PBS.
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
Incubation: Incubate in the dark at room temperature.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases.[18][19][20]
Visualizations
Caption: Simplified VEGF signaling pathway in endothelial cells.
Caption: General experimental workflow for assessing SK-216 cytotoxicity.
Disclaimer Frequently Asked Questions (FAQs) Q1: What is the primary mechanism of action for SK-216? Q2: What are the expected therapeutic effects of SK-216 in in vivo models?
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SK-216?
Q2: What are the expected therapeutic effects of SK-216 in in vivo models?
Q3: What are the potential unexpected outcomes or adverse effects to monitor for during SK-216 in vivo studies?
Troubleshooting Guide: Unexpected Outcomes
Issue 1: Signs of Bleeding or Impaired Hemostasis
Symptoms: Unexplained bruising, prolonged bleeding from injection or minor abrasion sites, hematuria (blood in urine), hematochezia (blood in stool), or internal hemorrhage detected during necropsy.
Troubleshooting Steps:
Dose-Response Evaluation: If bleeding is observed, consider performing a dose-response study to identify the minimum effective dose with an acceptable safety margin.
Hemostasis Assessment: Implement a bleeding assessment protocol (see "Experimental Protocols" section) to quantitatively measure the effect of SK-216 on hemostasis in your animal model.
Coagulation Parameter Monitoring: Collect blood samples to analyze coagulation parameters such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen levels. While these may not be directly altered, they provide a baseline of the animal's coagulation status.
Pathological Examination: Conduct thorough gross and histopathological examinations of all major organs at necropsy to identify any signs of hemorrhage.
Issue 2: Unexpected Effects on Tumor Microenvironment or Fibrotic Tissue
Symptoms: Alterations in tissue architecture, inflammatory cell infiltrate, or other histological findings that are not aligned with the expected anti-tumor or anti-fibrotic effects.
Troubleshooting Steps:
Detailed Histopathology: Perform comprehensive histological analysis of the target tissues using stains such as Hematoxylin and Eosin (H&E), Masson's trichrome (for collagen), and immunohistochemistry for relevant cell markers (e.g., inflammatory cells, endothelial cells).
Molecular Analysis: Analyze tissue samples for changes in the expression of genes related to inflammation, cell adhesion, and extracellular matrix remodeling.
Data Presentation
Due to the lack of publicly available quantitative data on unexpected outcomes, the following table is provided as a template for researchers to systematically collect and analyze key safety parameters during their in vivo studies with SK-216.
Table 1: Template for In Vivo Safety and Hemostasis Monitoring for SK-216 Studies
Parameter
Vehicle Control
SK-216 (Low Dose)
SK-216 (High Dose)
Notes
General Health
Body Weight Change (%)
Daily/Weekly
Clinical Observations
e.g., lethargy, piloerection
Hemostasis
Bleeding Time (seconds)
Tail clip or other method
Incidence of Bruising (%)
Hematology
Platelet Count (x10^9/L)
Hemoglobin (g/dL)
Clinical Chemistry
ALT/AST (U/L)
Liver function
Creatinine (mg/dL)
Kidney function
Necropsy Findings
Incidence of Hemorrhage (%)
Experimental Protocols
Protocol: Mouse Tail Bleeding Time Assay
This protocol provides a method to assess the in vivo effect of SK-216 on hemostasis.
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol. Ensure the animal is on a heated surface to maintain body temperature and normal blood flow.
SK-216 Administration: Administer SK-216 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the assay.
Tail Transection: Using a sterile scalpel, transect the tail 3 mm from the tip.
Bleeding Measurement: Immediately start a stopwatch. Gently blot the tail tip with filter paper every 15 seconds, being careful not to disturb the forming clot.
Endpoint: The time to cessation of bleeding is recorded when no new blood appears on the filter paper for two consecutive 15-second intervals.
Data Analysis: Compare the mean bleeding time between the SK-216-treated groups and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to SK-216 studies.
Caption: Troubleshooting Workflow for In Vivo Studies.
Technical Support Center: Addressing Variability in PAI-1 Expression Assays with SK-216
Frequently Asked Questions (FAQs) Troubleshooting Guides ELISA Troubleshooting ProblemPossible CauseRecommended Solution High Background Insufficient washingIncrease the number of wash cycles and ensure complete aspirati...
Protocol 1: Induction of PAI-1 Expression with TGF-β1 in A549 Cells
Cell Culture: Culture A549 human lung adenocarcinoma epithelial cells in appropriate growth medium until they reach 80-90% confluency.
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to synchronize them.
TGF-β1 Treatment: Treat the cells with TGF-β1 at a concentration of 1-10 ng/mL for the desired time period (e.g., 24-48 hours).
SK-216 Co-treatment (Optional): For experiments involving SK-216, co-treat the cells with the desired concentration of SK-216 (e.g., 10-50 µM) along with TGF-β1.
Sample Collection:
Cell Lysate: Lyse the cells to extract total protein for Western blot analysis or RNA for qPCR analysis.
Protocol 2: PAI-1 ELISA
Standard and Sample Addition: Add standards and samples (cell culture supernatants, plasma, etc.) to the wells and incubate as per the manufacturer's instructions.
Washing: Wash the plate multiple times with the provided wash buffer.
Detection Antibody: Add the biotinylated detection antibody and incubate.
Washing: Repeat the washing steps.
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.
Washing: Repeat the washing steps.
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
Stop Reaction: Add stop solution to terminate the reaction.
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: PAI-1 Western Blot
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Repeat the washing steps.
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
A Comparative Guide to PAI-1 Inhibitors: SK-216 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction to PAI-1 Inhibition Data Presentation In Vitro Potency of PAI-1 Inhibitors CompoundPAI-1 IC50 (μM)Cell-based IC50 (μM)Cell Line(s) SK-216 44[1]...
In Vitro PAI-1 Inhibition Assay (General Protocol)
Procedure :
The chromogenic substrate for tPA is added.
The residual tPA activity is measured by monitoring the color change spectrophotometrically.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to evaluate the anti-fibrotic potential of therapeutic agents.
Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
Procedure :
A single intratracheal or intranasal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[10]
After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
Endpoints : The extent of fibrosis is assessed through histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring), and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).[11][12]
In Vivo Xenograft Cancer Model
This model is used to assess the anti-tumor efficacy of a compound.
Animal Model : Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.
Procedure :
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
The test compound is administered according to a specific dosing regimen (e.g., oral gavage daily).[4]
Endpoints : Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for histological analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).[6]
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Fibrosis
General Experimental Workflow for PAI-1 Inhibitor Evaluation
Comparative Discussion
SK-216 has demonstrated efficacy in preclinical models of cancer, where it was shown to reduce tumor size and metastasis.[13] However, its reported in vitro potency (IC50 of 44 μM) appears to be lower than that of other inhibitors like Tiplaxtinin (IC50 of 2.7 μM) and TM5275 (IC50 of 6.95 μM).
TM5275 and its successor TM5441 were developed to have improved solubility and oral bioavailability.[14] Both have demonstrated anti-tumor and anti-angiogenic activity in preclinical cancer models.[7] TM5275 has also shown promise in attenuating hepatic fibrosis in rat models.[2][15]
A Comparative Guide to PAI-1 Inhibitors: SK-216 vs. Tiplaxtinin (PAI-039)
For Researchers, Scientists, and Drug Development Professionals Introduction and Mechanism of Action cluster_inhibitors PAI-1 Inhibitors cluster_pathway Fibrinolysis Pathway SK216 SK-216 PAI1 PAI-1 SK216->PAI1 Inhibits P...
Caption: Workflow for an ELISA-based PAI-1 activity assay.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[3]
Principle: A basement membrane matrix extract (e.g., Matrigel®) is thawed on ice and used to coat the wells of a multi-well plate. The plate is incubated at 37°C to allow the matrix to polymerize into a gel. Human Umbilical Vein Endothelial Cells (HUVECs) are then seeded onto the gel in media containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test inhibitor. After an incubation period (typically 4-18 hours), the formation of tube-like networks is observed and quantified by microscopy. The total length of the tubes or the number of branch points is measured using imaging software to determine the inhibitory effect of the compound.[1][7][10]
This assay measures the effect of a compound on the chemotactic migration of endothelial cells towards a stimulant.[3]
Principle: A two-compartment Boyden chamber is used, separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF). Endothelial cells (e.g., HUVECs) are seeded into the upper chamber in serum-free media containing the test inhibitor at various concentrations. The chamber is incubated for several hours (e.g., 4-6 hours) at 37°C. During this time, cells migrate through the pores in the membrane towards the chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of migrated cells indicates an inhibitory effect.[11]
A Comparative Guide to SK-216 and PAI-1 siRNA: Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals Mechanism of Action Efficacy Data: A Tabular Comparison Table 1: Efficacy of SK-216 in Cancer Models Model Cell Line Treatment Outcome Measure Result Refere...
Validating SK-216's Anti-Angiogenic Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Comparative Analysis of In Vivo Anti-Angiogenic Efficacy Table 1: Effect of SK-216 on Primary Tumor Growth and Angiogenesis Animal ModelTreatment GroupTumor...
*Statistically significant difference compared to the control group.
Table 2: Comparative Efficacy of Other Anti-Angiogenic Agents
Compound
Animal Model
Treatment Group
Tumor Volume (mm³) (Mean ± SD)
Microvessel Density (vessels/mm²) (Mean ± SD)
Reference
Tiplaxtinin
T24 Bladder Cancer Xenograft
Control
1150 ± 302
Not Reported
Tiplaxtinin (20 mg/kg, p.o.)
627 ± 248
Reduced vs. Control
SU5416
C6 Glioma (Dorsal Skinfold Chamber)
Control
~14 (Relative Tumor Size)
~140 (Total Vascular Density, cm/cm²)
SU5416
~4 (Relative Tumor Size)
~80* (Total Vascular Density, cm/cm²)
*Statistically significant difference compared to the control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
In Vivo Tumor Model for SK-216 Efficacy
1. Cell Culture:
Lewis lung carcinoma (LLC) and B16 melanoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models:
Male C57BL/6 mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
3. Tumor Cell Implantation:
For the subcutaneous tumor model, 1 x 10^6 LLC or B16 cells in 100 µL of phosphate-buffered saline (PBS) were injected subcutaneously into the flank of each mouse.
4. Drug Administration:
SK-216 was suspended in a 0.5% carboxymethylcellulose solution.
Mice were randomly assigned to control and treatment groups.
The treatment group received daily oral administration of SK-216 (10 mg/kg body weight) starting from day 7 after tumor cell implantation. The control group received the vehicle only.
5. Assessment of Tumor Growth:
Tumor size was measured every 2-3 days using calipers.
Tumor volume was calculated using the formula: (length × width²) / 2.
6. Quantification of Angiogenesis:
At the end of the experiment (e.g., day 21), tumors were excised, fixed in formalin, and embedded in paraffin.
Tumor sections were stained with an anti-CD31 antibody to visualize blood vessels.
Microvessel density (MVD) was quantified by counting the number of CD31-positive vessels in several high-power fields.
7. Statistical Analysis:
Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study's framework.
Cross-Validation of SK-216: A Comparative Analysis with Alternative PAI-1 Inhibitors Across Diverse Cell Lines
Introduction to PAI-1 and its Role in Disease Data Presentation: Comparative Efficacy of PAI-1 Inhibitors Table 1: Effects of SK-216 on Different Cell Lines Cell LineCell TypeKey FindingsReference Lewis Lung Carcinoma (L...
Detailed methodologies for key experiments are outlined below.
Cell Viability and Proliferation Assays
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Measurement: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
Migration and Invasion Assays
Wound Healing (Migration) Assay:
Cells are grown to confluence in a multi-well plate.
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
The rate of wound closure is monitored and photographed at different time points to assess cell migration.
Boyden Chamber (Invasion) Assay:
The upper chamber of a Transwell insert is coated with Matrigel.
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
After incubation, non-invading cells on the upper surface of the membrane are removed.
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining:
Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of PAI-1 Inhibition
General Experimental Workflow for In Vitro Analysis
SK-216: A Comparative Analysis of a Novel PAI-1 Inhibitor Across Diverse Tumor Models
For Immediate Release Introduction to SK-216 and its Mechanism of Action Comparative Efficacy of SK-216 in Different Tumor Types Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of SK-21...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Introduction to SK-216 and its Mechanism of Action
Comparative Efficacy of SK-216 in Different Tumor Types
Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of SK-216 in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.
In Vivo Tumor Growth and Metastasis Inhibition
Tumor Type
Animal Model
SK-216 Administration
Key Findings
Reference
Lewis Lung Carcinoma (LLC)
C57BL/6 Mice
Oral
Approximately 2-fold reduction in subcutaneous primary tumor size.[2]
Masuda et al., 2013
B16 Melanoma
C57BL/6 Mice
Oral
Approximately 2-fold reduction in subcutaneous primary tumor size.[2]
Masuda et al., 2013
Human Osteosarcoma (143B cells)
Nude Mice
Intraperitoneal
Significant decrease in lung metastatic area (approx. 0.3% in treated vs. 1.2% in control, p < 0.01). No significant effect on primary tumor growth.[6]
Suppression of invasion activity. No effect on proliferation or migration.[6]
Uehara et al., 2018
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vivo SK-216 studies.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature.
In Vivo Tumor Xenograft Models
Tumor Measurement: Tumor volume was calculated using the formula: (length × width²) / 2.[8] Body weight was monitored as a measure of toxicity.
In Vitro Cell-Based Assays
Cell Culture: Human umbilical vein endothelial cells (HUVECs) and various cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Invasion Assay: The effect of SK-216 on cancer cell invasion was assessed using Matrigel-coated transwell inserts.[6] Cells that invaded through the Matrigel were stained and counted.
Unveiling PAI-1 Suppression: A Comparative Analysis of SK-216
Executive Summary Comparative Data: SK-216 vs. Other PAI-1 Inhibitors InhibitorTargetMethodCell Line/SystemKey FindingsReference SK-216 PAI-1Western Blot143B Osteosarcoma~40% reduction in PAI-1 expression at 25 and 50 µM...
A Comparative Analysis of SK-216 and Other Anti-Angiogenic Agents in In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals Quantitative In Vivo Efficacy Comparison The following table summarizes the in vivo anti-tumor and anti-angiogenic effects of SK-216 and other prominent ant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Quantitative In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor and anti-angiogenic effects of SK-216 and other prominent anti-angiogenic agents from various preclinical cancer models.
Agent
Target
Cancer Model(s)
Tumor Growth Inhibition (TGI)
Microvessel Density (MVD) Reduction
SK-216
PAI-1
Lewis Lung Carcinoma, B16 Melanoma
Significant reduction in subcutaneous tumor size[1]
Caption: Workflow for in vivo anti-angiogenic efficacy studies.
Detailed Experimental Protocols
The following are generalized protocols for in vivo xenograft studies to assess the efficacy of anti-angiogenic agents, based on the methodologies described in the cited literature.
Cell Lines and Culture
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vivo Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used to prevent rejection of human tumor xenografts. For syngeneic models like LLC, immunocompetent mice (e.g., C57BL/6) are used.
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²) / 2.
Bevacizumab: Typically administered intraperitoneally or intravenously at doses ranging from 5 to 20 mg/kg, once or twice weekly.[2]
Sorafenib: Administered orally by gavage at doses around 25-30 mg/kg daily.[4][5]
Sunitinib: Administered orally by gavage at doses ranging from 40 to 80 mg/kg daily.[6][7]
Treatment Initiation: Treatment usually commences once tumors reach a palpable size (e.g., 100-200 mm³).
Efficacy Assessment
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.
Microvessel Density (MVD) Analysis:
Tumors are excised, fixed in formalin, and embedded in paraffin.
Tumor sections are stained with antibodies against endothelial cell markers such as CD31 or CD34.
The density of microvessels is quantified by counting the number of stained vessels in several high-power fields under a microscope. The results are often expressed as the number of vessels per mm².
Statistical Analysis
Data are typically presented as the mean ± standard error of the mean (SEM).
Statistical significance between treatment and control groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Chemical Identification: Name: SK-216 Synonyms: 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt CAS Number: 654080-03-2[1][2] Hazard Summary and Personal Protectiv...
Hazard Summary and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for SK-216 should be obtained from the supplier for detailed hazard information, related chemical compounds, such as naphthalenesulfonic acid sodium salts, exhibit certain common hazards.[3][4][5] Users should handle SK-216 with appropriate caution.
Required Personal Protective Equipment (PPE):
A comprehensive list of required PPE should be detailed in the specific SDS for SK-216. However, based on the potential hazards of similar compounds, the following are minimum requirements:
Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[3]
Respiratory Protection
Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
It is mandatory to consult the official Safety Data Sheet (SDS) for SK-216 provided by the manufacturer before proceeding with disposal. The following are general guidelines based on best practices for similar chemical compounds.
1. Waste Identification and Segregation:
Characterize the Waste: Determine if the SK-216 waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
Segregate Waste Streams: Do not mix SK-216 waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Containerization and Labeling:
Use an Appropriate Container: Collect SK-216 waste in a chemically resistant container with a secure, tight-fitting lid.
Label the Container Clearly: The label must include:
The words "Hazardous Waste"
The full chemical name: "SK-216 (2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt)"
The associated hazards (e.g., Irritant)
The accumulation start date.
3. Disposal Method:
Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
Recommended Disposal for Similar Compounds: For related chemical compounds, the recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[5] A common practice for organic compounds of this nature is incineration.[5]
For Solutions: If SK-216 is in a combustible solvent, it may be possible to burn the solution in a chemical incinerator equipped with an afterburner and scrubber.[5]
Do Not Dispose Down the Drain: As with most laboratory chemicals, SK-216 should not be disposed of in the sewer system.[3]
4. Storage of Waste:
Store Safely: Keep the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Await Pickup: Arrange for pickup by your institution's hazardous waste management service.
Experimental Workflow & Decision Making
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like SK-216.
Caption: A flowchart outlining the decision-making process for the safe disposal of SK-216.
Essential Safety and Handling Protocols for SK-216
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling SK-216. This document provides immediate and essential g...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling SK-216. This document provides immediate and essential guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling SK-216. It is critical to use the specified equipment to minimize exposure and ensure personal safety.
Body Part
Protection
Specifications and Usage Guidelines
Eyes/Face
Safety Glasses/Goggles
Must be worn at all times in the laboratory. Use eye/face protection that complies with recognized standards.
Hands
Chemical-Resistant Gloves
Wear protective gloves. For SK-216 as supplied, impervious gloves are recommended. When mixing with other substances, consult the glove manufacturer's compatibility data.
Respiratory
Respirator
Required when there is a potential for inhalation of dusts, vapors, or aerosols. Respiratory protection should be based on established standards such as DIN EN 143 or DIN 14387.
Body
Laboratory Coat
A standard laboratory coat should be worn to protect street clothing.
Skin
Protective Clothing
Change any clothing that becomes contaminated. Preventive skin protection is advised.
Hygiene and Safe Handling Practices
Strict adherence to hygiene and handling protocols is crucial to prevent contamination and accidental exposure.
Practice
Guideline
General Hygiene
Wash hands thoroughly with soap and water after handling SK-216.[1]
Eating and Drinking
Do not eat, drink, or smoke in designated laboratory areas where SK-216 is handled.[2]
Ventilation
Use in a well-ventilated area to minimize inhalation of any potential fumes or dust.
Contaminated Clothing
Remove and wash contaminated clothing before reuse.
Disposal Plan
Proper disposal of SK-216 and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Type
Disposal Procedure
Unused SK-216
Dispose of contents and container to an approved waste disposal plant.[1]
Contaminated PPE
Handle as hazardous waste and dispose of in accordance with national and local regulations.
Empty Containers
Handle uncleaned containers in the same manner as the product itself.[1]
Experimental Workflow for Safe Handling of SK-216
The following diagram outlines the procedural steps for the safe handling and disposal of SK-216 in a laboratory setting.